

Application Note: Solid-Phase Peptide Synthesis of Dolastatinol

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Audience: Researchers, scientists, and drug development professionals.

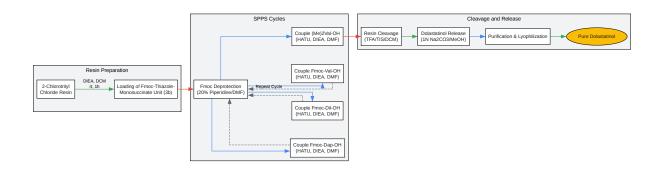
Introduction: **Dolastatinol** is a potent synthetic analog of Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia.[1][2] Like its parent compound, **Dolastatinol** exhibits significant cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This makes it a compound of high interest for cancer research and the development of antibody-drug conjugates (ADCs). The synthesis of **Dolastatinol** can be efficiently achieved using a facile solid-phase peptide synthesis (SPPS) protocol, which allows for modifications and the development of new derivatives.[1]

This application note provides a detailed protocol for the solid-phase synthesis of **Dolastatinol** using Fmoc chemistry on 2-chlorotrityl chloride resin, employing a self-immolative monosuccinate linker for a pH-triggered release.[1][3]

Synthesis Overview

The synthesis of **Dolastatinol** is performed on a 2-chlorotrityl chloride resin. The process begins with the loading of a specially prepared Fmoc-protected thiazole building unit functionalized with a monosuccinate linker.[1] The peptide chain is then elongated through sequential Fmoc deprotection and coupling of the required amino acid units, including dolaisoleucine (Dil), dolaproine (Dap), and valine.[1] The final N-terminus is capped with dimethyl valine. Cleavage from the resin is performed under mild acidic conditions, followed by the release of the final **Dolastatinol** product via a pH-triggered hydrolysis of the succinate linker.[1]





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Figure 1. Overall workflow for the solid-phase synthesis of **Dolastatinol**.

Experimental Protocols Resin Loading

The initial loading of the C-terminal building block onto the 2-chlorotrityl chloride resin is a critical first step. Using the monosuccinate building unit (3b) with its carboxylate nucleophile allows for smooth reaction under standard conditions.[1]

- Resin: 2-Chlorotrityl Chloride Resin (100 mg, substitution level: 1.0-1.8 mmol/g).
- Reagents:
 - Fmoc-protected thiazole monosuccinate building unit (3b).



- N,N-Diisopropylethylamine (DIEA).
- o Dichloromethane (DCM).
- Protocol:
 - Swell the 2-chlorotrityl chloride resin in DCM in a suitable reaction vessel.
 - Add the Fmoc-protected thiazole monosuccinate building unit (3b) and DIEA to the resin slurry.
 - Agitate the mixture at room temperature for 1 hour.
 - Wash the resin thoroughly with DCM and DMF to remove excess reagents.
 - Cap any unreacted sites on the resin if necessary (e.g., using a mixture of DCM/MeOH/DIEA).

Peptide Elongation (SPPS Cycles)

Peptide chain elongation is performed using a standard Fmoc SPPS chemistry protocol.[1] Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

- Deprotection Step:
 - Add 20% piperidine in DMF (5 mL) to the resin.
 - Agitate for 15 minutes and drain.
 - Repeat the 20% piperidine treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (2x) and CH₂Cl₂ (2x) to remove piperidine.
- Coupling Step:
 - In a separate vial, dissolve the protected amino acid (2.5 equiv), HATU (2.5 equiv), and DIEA (5.1 equiv) in DMF (5 mL).
 - Add the activation mixture to the deprotected resin.



- Agitate the reaction mixture for 1.5 hours at room temperature.
- Wash the resin with DMF and CH₂Cl₂.
- Monitor coupling completion using a ninhydrin test; repeat coupling if necessary.
- Amino Acid Sequence: The following protected amino acids are coupled sequentially:
 - Fmoc-Dolaisoleucine (Fmoc-Dil-OH)
 - Fmoc-Dolaproine (Fmoc-Dap-OH)
 - Fmoc-Valine (Fmoc-Val-OH)
 - N,N-Dimethylvaline ((Me)2Val-OH)

Cleavage from Resin

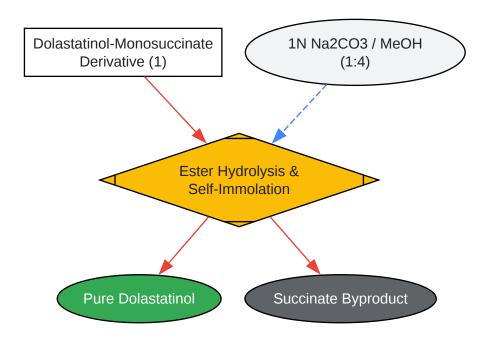
The synthesized peptide is cleaved from the solid support under mild acidic conditions to preserve the acid-sensitive protecting groups on the peptide, yielding the monosuccinate derivative.[1]

- Reagents: Cold cleavage cocktail: TFA/TIS/DCM (2.5:2.5:95).
- Protocol:
 - Wash the final peptide-resin with DCM.
 - Add the cold cleavage cocktail (4 mL) to the resin.
 - Incubate at 0°C and then allow to warm to room temperature over 30-60 minutes.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Evaporate the solvent to obtain the crude peptide monosuccinate.

Dolastatinol Release and Purification



The final **Dolastatinol** product is released from its monosuccinate precursor through base-catalyzed hydrolysis.[1]



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Figure 2. pH-triggered release of **Dolastatinol** from its monosuccinate precursor.

- Protocol:
 - Dissolve the crude peptide (10 mg) in a 1:4 mixture of 1 N Na₂CO₃ and MeOH (2.5 mL).[1]
 [4]
 - Incubate the mixture at room temperature, monitoring the reaction by LC-MS until completion.[1][4]
 - Once the release is complete, acidify the reaction mixture to pH ~6.8 with cold 0.5 N HCl.
 - Lyophilize the solution.
 - Redissolve the resulting solid in THF and filter out the precipitated salt.
 - Evaporate the THF to yield pure **Dolastatinol**, which can be used for biological studies without further purification.[1]



For higher purity, the cleaved peptide can be purified by semi-preparative HPLC using a
 C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and activity of **Dolastatinol**.

Table 1: SPPS Reagent and Reaction Conditions[1]

Parameter	Value / Condition	
Resin	2-Chlorotrityl Chloride	
Resin Loading	~0.40 mmol/g	
Amino Acid Equivalents	2.5 equiv	
Coupling Reagent	HATU (2.5 equiv)	
Activator Base	DIEA (5.1 equiv)	
Coupling Time	1.5 hours	
Fmoc Deprotection	20% Piperidine in DMF (2 x 15 min)	
Cleavage Cocktail	TFA / TIS / DCM (2.5:2.5:95)	

| Cleavage Time | 30 - 60 minutes |

Table 2: Biological Activity of **Dolastatinol**

Compound	Cell Line	IC ₅₀ (nM)
Dolastatinol	MDA MB 231	1.54[4]
Dolastatinol	PC-3 (Prostate Cancer)	0.2 ± 0.1 (Analog DA-1)[5]
MMAF (Monomethyl auristatin F)	MDA MB 231	32.7% G2/M arrest at 125 nM[1]



| **Dolastatinol** | MDA MB 231 | 43.5% G2/M arrest at 125 nM[1] |

Note: The IC₅₀ for PC-3 cells corresponds to a closely related analog (DA-1) with a modified C-terminus designed for enhanced conjugation.[5] The cell cycle arrest data for MMAF and **Dolastatinol** on MDA MB 231 cells demonstrates **Dolastatinol**'s potent effect on microtubule destabilization.[1]

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